Cytotoxicity Against SKOV-3 Ovarian Adenocarcinoma Cells: Direct Comparison of the 3-Nitrobenzamido Derivative (5l) vs. Electron-Neutral and Electron-Donating Analogs
Compound 5l (3-nitrobenzamido) was 3.7-fold less potent than the 4-methoxybenzamido analog 5f and 2.7-fold less potent than the unsubstituted benzamido derivative 5a against SKOV-3 cells in the same MTT assay [1]. The IC50 of 5l (72.7 µM) falls well above the activity threshold observed for electron-donating or neutral meta/para-substituted phenyl rings, confirming that the electron-withdrawing 3-nitro group severely attenuates cytotoxic efficacy in this ovarian cancer model [1].
| Evidence Dimension | In vitro cytotoxicity (IC50, µM) against SKOV-3 human ovarian adenocarcinoma cells |
|---|---|
| Target Compound Data | 72.7 ± 10.3 µM (compound 5l, Ar = 3-NO₂C₆H₄) |
| Comparator Or Baseline | 5a (Ar = C₆H₅): 27.2 ± 3.0 µM; 5f (Ar = 4-OMeC₆H₄): 19.5 ± 2.1 µM; 5c (Ar = 3-MeC₆H₄): 26.3 ± 5.0 µM; 5k (Ar = 3-FC₆H₄): 34.5 ± 4.4 µM; Doxorubicin: 0.018 ± 0.016 µM |
| Quantified Difference | 5l is 3.7-fold less potent than 5f; 2.7-fold less potent than 5a; 1.8-fold less potent than 5k |
| Conditions | MTT assay; 48 h drug exposure; SKOV-3 human ovarian adenocarcinoma cell line; values represent mean ± SEM of at least two independent experiments [1] |
Why This Matters
The quantitatively poor SKOV-3 cytotoxicity of the 3-nitro derivative establishes it as an essential negative-control compound for SAR studies, enabling researchers to benchmark the minimum activity contributed by a strongly electron-withdrawing 5-substituent in this chemotype.
- [1] Almasirad A, Firoozpour L, Nejati M, Edraki N, Firuzi O, Khoshneviszadeh M, Mahdavi M, Moghimi S, Safavi M, Shafiee A, Foroumadi A. Design, synthesis, and biological evaluation of new series of 2-amido-1,3,4-thiadiazole derivatives as cytotoxic agents. Z. Naturforsch. B. 2016;71(2):155-163. doi:10.1515/znb-2015-0138 View Source
